molecular formula C12H17ClN2O2 B11759493 tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate

Katalognummer: B11759493
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: FRLAQKFNEODCNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl chloroformate with 3-amino-5-chloro-2-methylphenol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H17ClN2O2

Molekulargewicht

256.73 g/mol

IUPAC-Name

tert-butyl N-(3-amino-5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-7-9(14)5-8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16)

InChI-Schlüssel

FRLAQKFNEODCNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.